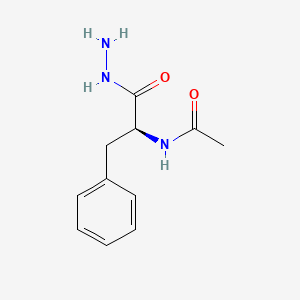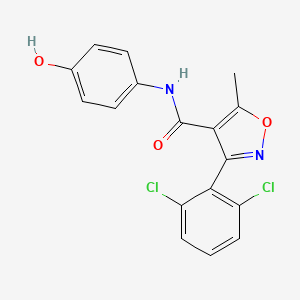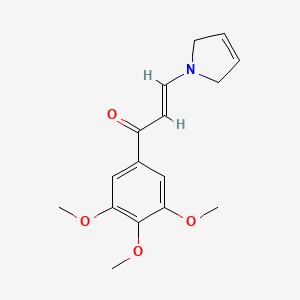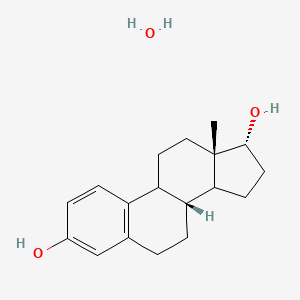![molecular formula C22H21N3O2S B13822481 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety, a methoxyphenyl group, and a thiazolidinone ring, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (2Z,5Z)-5-[(7-methyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its specific structural features, such as the combination of the indole and thiazolidinone moieties, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C22H21N3O2S |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
5-[(Z)-(7-ethylindol-3-ylidene)methyl]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C22H21N3O2S/c1-4-14-6-5-7-18-15(13-23-20(14)18)12-19-21(26)25(2)22(28-19)24-16-8-10-17(27-3)11-9-16/h5-13,26H,4H2,1-3H3/b15-12+,24-22? |
InChI 键 |
QSYIXZVALUJFHZ-AJYSFCOISA-N |
手性 SMILES |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)/C=N2 |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)




![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)

![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)
